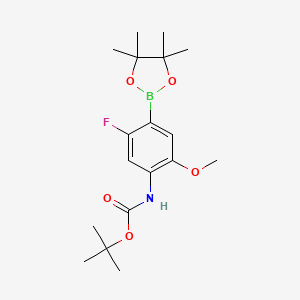
4-(Boc-amino)-2-fluoro-5-methoxybenzeneboronic acid pinacol ester
説明
4-(Boc-amino)-2-fluoro-5-methoxybenzeneboronic acid pinacol ester is a specialized organic compound that features a benzene ring substituted with a Boc-protected amino group, a fluorine atom, a methoxy group, and a boronic acid pinacol ester. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM).
Boronic Acid Formation: The benzene ring is functionalized with a boronic acid group through a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Fluorination and Methoxylation: The benzene ring is further modified by introducing a fluorine atom and a methoxy group through electrophilic aromatic substitution reactions using appropriate reagents like Selectfluor and dimethyl sulfate, respectively.
Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and purification techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The Boc-protected amino group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX), organocopper reagents (RCuLi)
Major Products Formed:
Oxidation: Boronic esters, borates
Reduction: Amino alcohols, amines
Substitution: Fluorinated aromatic compounds
作用機序
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound’s mode of action is largely dependent on its chemical structure and the specific targets it interacts with. As a boronic ester, it can undergo hydrolysis, a reaction that is influenced by the substituents in the aromatic ring and the pH of the environment . The rate of this reaction is considerably accelerated at physiological pH . This hydrolysis can lead to changes in the compound’s structure, potentially affecting its interaction with its targets.
Biochemical Pathways
For instance, they are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic synthesis .
Pharmacokinetics
It’s important to note that the compound’s stability in water is marginal , which could impact its bioavailability. The rate of hydrolysis of the compound is considerably accelerated at physiological pH , which could also influence its pharmacokinetic properties.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound, a key aspect of its mode of action, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.
生化学分析
Biochemical Properties
4-(Boc-amino)-2-fluoro-5-methoxybenzeneboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. The nature of these interactions often involves the formation of boronate esters, which can further react with other biomolecules. For instance, it can interact with enzymes involved in oxidative stress responses, such as catalase and peroxidase, by forming reversible covalent bonds with their active sites .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, it can alter gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of reactive oxygen species (ROS) and other metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes by forming stable boronate complexes with their active sites. This inhibition can lead to the downregulation of certain metabolic pathways and the activation of others. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis. The formation of boronate esters with nucleic acids can result in changes in the structure and function of these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and degradation when exposed to water or acidic conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and modulating immune responses. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are often associated with the accumulation of boronate esters in tissues, leading to disruptions in cellular homeostasis and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites. Additionally, this compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. These interactions can affect the localization and concentration of the compound, influencing its biological activity. For example, it can be transported into the nucleus, where it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be targeted to the endoplasmic reticulum, affecting protein folding and secretion .
科学的研究の応用
Chemistry: This compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: The Boc-protected amino group makes this compound a valuable tool in peptide synthesis and modification. It can be used to introduce specific amino acid residues into peptides and proteins.
Medicine: The compound's structural features make it a potential candidate for drug development. Its ability to undergo various chemical reactions allows for the creation of diverse molecular structures that can interact with biological targets.
Industry: In the agrochemical industry, this compound can be used to develop new pesticides and herbicides. Its reactivity and stability make it suitable for creating compounds that can withstand environmental conditions.
類似化合物との比較
4-(N-Boc-amino)phenylboronic acid: Similar structure but lacks the fluorine and methoxy groups.
2-Fluoro-5-methoxybenzeneboronic acid: Lacks the Boc-protected amino group.
4-(Boc-amino)benzeneboronic acid: Similar but without the fluorine and methoxy groups.
Uniqueness: 4-(Boc-amino)-2-fluoro-5-methoxybenzeneboronic acid pinacol ester is unique due to the combination of the Boc-protected amino group, fluorine atom, and methoxy group on the benzene ring. This combination provides a versatile reactivity profile and makes it suitable for a wide range of applications in organic synthesis, peptide chemistry, and drug development.
特性
IUPAC Name |
tert-butyl N-[5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO5/c1-16(2,3)24-15(22)21-13-10-12(20)11(9-14(13)23-8)19-25-17(4,5)18(6,7)26-19/h9-10H,1-8H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJWIVJGGRSVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NC(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


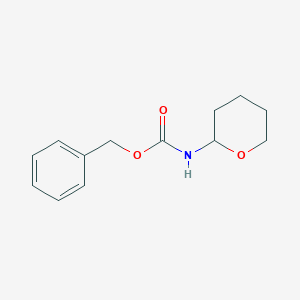

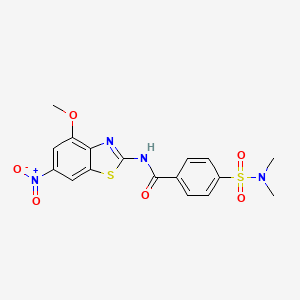
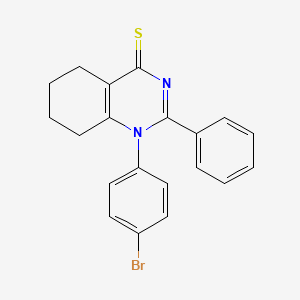
![2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3260448.png)
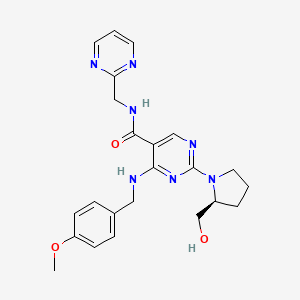
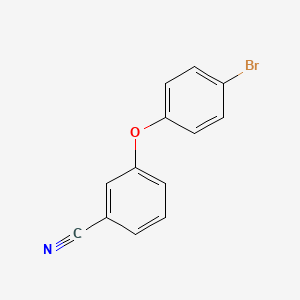
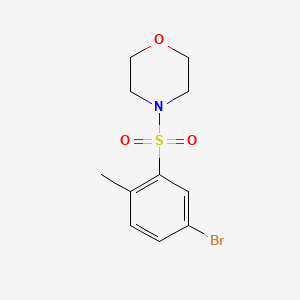
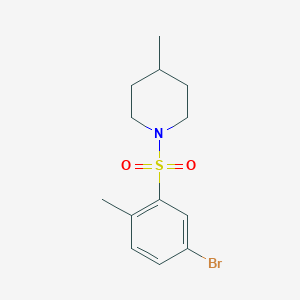
![2-[4-(4-TERT-BUTYLBENZOYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B3260471.png)
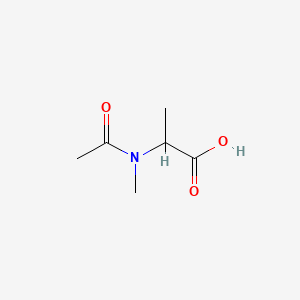
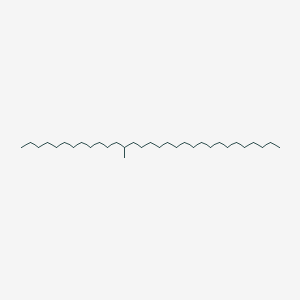

![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)
